ANAVEX 2-73 - 195615-84-0

ANAVEX 2-73

Catalog Number: EVT-255361
CAS Number: 195615-84-0
Molecular Formula: C19H24ClNO
Molecular Weight: 317.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ANAVEX 2-73, chemically known as AE-37 hydrochloride, is a synthetic small molecule. [] It's primarily classified as a selective sigma-1 receptor (σ1R) agonist. [, , , ] ANAVEX 2-73 is being investigated for its potential in various neurodegenerative and neurodevelopmental diseases, including Alzheimer's disease, Parkinson's disease, and Rett syndrome. [, , , , ]

Future Directions
  • Identifying Biomarkers for Personalized Treatment: Research is ongoing to identify potential biomarkers that can predict treatment response to ANAVEX 2-73, paving the way for a personalized medicine approach. [, ]

PRE-084

  • Compound Description: PRE-084 is a selective sigma-1 receptor agonist. [] It has been investigated for its neuroprotective effects in animal models of Parkinson's disease (PD). []
  • Relevance: Like ANAVEX®2-73, PRE-084 acts as a sigma-1 receptor agonist. [] Both compounds have demonstrated potential in preclinical studies for promoting neuroplasticity and motor recovery in PD models. []

SA4503

  • Compound Description: SA4503 is a sigma-1 receptor agonist. [] It has been investigated in clinical trials for the treatment of acute and chronic neurodegenerative diseases. []
  • Relevance: SA4503 shares a similar mechanism of action with ANAVEX®2-73, both targeting the sigma-1 receptor. [] This highlights the therapeutic potential of sigma-1 receptor agonists in addressing neurodegenerative conditions.

E-52862

  • Compound Description: E-52862 is a sigma-1 receptor antagonist. [] It has been explored in clinical trials for its potential in managing neuropathic pain. []
  • Relevance: Unlike ANAVEX®2-73, which is a sigma-1 receptor agonist, E-52862 acts as an antagonist at this receptor. [] This difference highlights the diverse pharmacological profiles and potential applications of compounds targeting the sigma-1 receptor.

ISRIB

  • Compound Description: ISRIB (Integrated Stress Response Inhibitor) is a compound that inhibits the integrated stress response (ISR). [] ISRIB has shown efficacy in preclinical studies for various neurological conditions. []
  • Relevance: While ISRIB and ANAVEX®2-73 target different pathways, both demonstrate cytoprotective effects in vanishing white matter disease (VWMD) models. [] ISRIB's mechanism involves modulating eIF2α phosphorylation and GADD34 expression, while ANAVEX®2-73's exact mechanism in VWMD is still under investigation. []

Ursodiol

  • Compound Description: Ursodiol, also known as ursodeoxycholic acid, is a naturally occurring bile acid. [] It is clinically used for treating liver diseases and has shown potential in preclinical studies for neuroprotective effects. []
  • Relevance: Ursodiol, unlike ANAVEX®2-73 which acts on sigma-1 receptors, exhibits cytoprotective effects in VWMD models by reducing oxidative stress and improving mitochondrial function. [] This suggests that targeting different pathways could be beneficial in treating VWMD.

Apomorphine

  • Compound Description: Apomorphine is a dopamine receptor agonist used in the treatment of Parkinson's disease. []
  • Relevance: While Apomorphine and ANAVEX®2-73 both influence dopaminergic pathways, their mechanisms differ. [] Apomorphine directly activates dopamine receptors, whereas ANAVEX®2-73's influence on the dopaminergic system is indirect, potentially through sigma-1 receptor modulation and downstream effects on neuroplasticity. [, ]

Levodopa

  • Compound Description: Levodopa (L-DOPA) is a precursor to dopamine and is the gold standard treatment for Parkinson's disease symptoms. []
  • Relevance: While both Levodopa and ANAVEX®2-73 address Parkinson's disease, they have different mechanisms and applications. [] Levodopa primarily addresses dopamine deficiency, while ANAVEX®2-73 focuses on sigma-1 receptor modulation for potential neuroprotection and neuroplasticity. [, ]
Overview

ANAVEX 2-73, also known as blarcamesine, is a novel compound developed for the treatment of neurodegenerative disorders, particularly Alzheimer's disease. It is classified as a mixed muscarinic and sigma-1 receptor modulator, which is believed to exert neuroprotective effects. The compound has shown promise in various clinical trials, demonstrating its potential to slow cognitive decline and improve biomarkers associated with Alzheimer's pathology.

Source

ANAVEX 2-73 was synthesized by Anavex Life Sciences Corp., a biopharmaceutical company based in Greece. The compound's development stems from research focused on enhancing neuroprotection and restoring cellular homeostasis in neurodegenerative conditions .

Classification

ANAVEX 2-73 is classified as a small molecule drug that acts on both muscarinic acetylcholine receptors and sigma-1 receptors. This dual action is significant because it targets multiple pathways involved in neurodegeneration, making it a potential candidate for treating Alzheimer's disease and other related disorders .

Synthesis Analysis

Methods

The synthesis of ANAVEX 2-73 involves several chemical reactions that yield the final product, tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine hydrochloride. The process typically includes:

  1. Formation of key intermediates: Various chemical precursors are combined through reactions such as alkylation and cyclization.
  2. Purification: The product is purified using techniques like recrystallization or chromatography to ensure high purity levels suitable for clinical use.
  3. Characterization: The final compound undergoes characterization through methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Technical Details

The synthetic pathway involves careful control of reaction conditions (temperature, pH, etc.) to maximize yield and minimize by-products. Detailed methodologies can be found in patent documents associated with the compound's synthesis .

Molecular Structure Analysis

Structure

The molecular structure of ANAVEX 2-73 can be represented by the following chemical formula:

C19H24N2O\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}

It consists of a tetrahydrofuran ring fused with dimethylamino and diphenyl groups, contributing to its pharmacological properties.

Data

Key structural data includes:

  • Molecular weight: Approximately 296.41 g/mol
  • Melting point: Specific values vary based on purity but generally fall within a defined range based on synthesis conditions .
Chemical Reactions Analysis

Reactions

ANAVEX 2-73 has been shown to participate in various biochemical interactions, primarily through its binding to muscarinic acetylcholine receptors and sigma-1 receptors. These interactions are critical for its neuroprotective effects.

Technical Details

The compound's mechanism involves modulation of neurotransmitter systems, particularly enhancing cholinergic signaling while also providing protection against amyloid-beta toxicity—an important factor in Alzheimer's disease pathology .

Mechanism of Action

Process

The mechanism of action of ANAVEX 2-73 involves:

  1. Binding to receptors: It selectively binds to sigma-1 receptors and muscarinic acetylcholine receptors, which are pivotal in regulating neuronal health.
  2. Neuroprotection: By modulating these receptors, ANAVEX 2-73 helps restore cellular homeostasis and protect neurons from degeneration caused by amyloid-beta accumulation.
  3. Cognitive enhancement: Clinical studies indicate that the compound may improve cognitive function by enhancing synaptic plasticity and reducing neuroinflammation .

Data

Clinical trials have demonstrated statistically significant improvements in cognitive function metrics such as the Mini-Mental State Examination score in patients with early Alzheimer's disease .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in water and various organic solvents, which facilitates its formulation into oral dosage forms.

Chemical Properties

  • Stability: ANAVEX 2-73 exhibits stability under standard storage conditions but may require specific formulations to enhance shelf-life.
  • Reactivity: The compound is designed to be chemically stable under physiological conditions while being reactive enough to engage with target receptors effectively .
Applications

Scientific Uses

ANAVEX 2-73 is primarily investigated for its therapeutic potential in:

  • Alzheimer's disease: As a treatment aimed at slowing cognitive decline and improving quality of life for patients.
  • Other neurodegenerative disorders: Research is ongoing into its efficacy in conditions such as Parkinson's disease dementia and Rett syndrome due to its broad neuroprotective properties .
Introduction to ANAVEX 2-73 in Neurodegenerative Disease Research

Role of Sigma-1 Receptor (SIGMAR1) Modulation in Neurodegeneration

SIGMAR1 is a 223-amino-acid chaperone protein concentrated in mitochondria-associated endoplasmic reticulum membranes (MAMs). It regulates calcium signaling, mitochondrial energy production, and reactive oxygen species (ROS) management—processes fundamentally disrupted in neurodegeneration [2] [9]. PET imaging studies reveal that SIGMAR1 expression increases during healthy aging as a compensatory mechanism for the age-related loss of dopamine, serotonin, and muscarinic receptors. However, SIGMAR1 expression significantly decreases in early Alzheimer's disease, coinciding with autophagic dysfunction and proteostasis collapse [2] [8].

ANAVEX 2-73 binds SIGMAR1 with an IC₅₀ of 860 nM, triggering dissociation of the receptor from its inhibitory partner BiP (binding immunoglobulin protein) [1] [7] [9]. This activation initiates three key neuroprotective pathways:

  • Calhomeostasis Restoration: Potentiation of IP₃ receptor-mediated calcium release enhances neuronal excitability and synaptic plasticity while preventing excitotoxic calcium overload [9].
  • Mitochondrial Rescue: Reduction of cytochrome c release and Bax/Bcl-2 ratio preserves mitochondrial respiratory function, decreasing oxidative stress and apoptosis in Aβ-challenged neurons [1] [6].
  • ER Stress Mitigation: SIGMAR1 translocation to the nuclear envelope stabilizes ER-mitochondria contact sites, improving protein folding capacity and reducing unfolded protein response (UPR) activation [2] [9].

Table 1: Neuroprotective Mechanisms of SIGMAR1 Activation by ANAVEX 2-73

Biological ProcessEffect of SIGMAR1 ActivationExperimental Evidence
Calcium SignalingModulates IP₃ receptor-mediated Ca²⁺ releasePrevents Aβ-induced cytosolic Ca²⁺ overload in cortical neurons [9]
Mitochondrial FunctionReduces cytochrome c release & ROS productionAttenuates lipid peroxidation in Aβ25-35-injected mice (p<0.01) [1]
ER Stress ResponseDecreases BiP binding and PERK activationBlocks Aβ-induced increases in Bax/Bcl-2 ratio [1]
AutophagyEnhances autophagic flux via Beclin-1Increases LC3-II conversion and p62 degradation in vitro [3]

Genetic evidence supports targeting SIGMAR1: Patients carrying the SIGMAR1 rs1800866 variant show diminished clinical response to ANAVEX 2-73, while wild-type carriers exhibited 49.8% greater slowing of cognitive decline in Phase 2b/3 trials [10].

ANAVEX 2-73 as a Multifunctional Ligand: Bridging Neuroprotection and Synaptic Plasticity

Beyond SIGMAR1 agonism, ANAVEX 2-73 modulates muscarinic acetylcholine M1 receptors (IC₅₀ = 5 μM) and NMDA glutamate receptors (IC₅₀ = 8 μM), creating a synergistic triad of activity that enhances synaptic efficacy [1] [9]. The M1 receptor engagement is particularly significant for Alzheimer's pathology, as it inhibits β-secretase (BACE1), reducing amyloidogenic processing of APP into neurotoxic Aβ peptides [1]. Additionally, M1 activation suppresses glycogen synthase kinase-3β (GSK-3β), thereby decreasing tau hyperphosphorylation—a key driver of neurofibrillary tangle formation [1].

Notably, the compound demonstrates disease-modifying plasticity effects across multiple models:

  • Parkinson's Disease Dementia: In a Phase 2 trial, 50 mg ANAVEX 2-73 significantly improved episodic memory (CDR system, +42.22 vs placebo; p=0.003), corresponding to an ADAS-Cog improvement of -5.1 points at week 70 [6].
  • Rett Syndrome: A Phase 3 trial (AVATAR) showed 72.2% of adults had clinically meaningful improvement in RSBQ scores vs 38.5% on placebo (p=0.037), with parallel GABAergic biomarker normalization (increased GABA, p=0.0205) [4].
  • Cognitive Protection: Pre-treatment with ANAVEX 2-73 completely prevented Aβ25-35-induced memory deficits in mice when administered before Aβ challenge, demonstrating prophylactic potential [6].

Table 2: Receptor Binding Profile and Functional Consequences of ANAVEX 2-73

Receptor TargetBinding Affinity (IC₅₀)Primary Neurobiological EffectsClinical Correlates
Sigma-1 (SIGMAR1)860 nMRestores proteostasis, enhances autophagy, mitochondrial protection36.3% slowing of AD progression (ADAS-Cog13) at 48 weeks [10]
Muscarinic M15 µMInhibits BACE1 and GSK-3β, reduces Aβ & p-tauPrevention of scopolamine-induced amnesia in models [1]
NMDA Glutamate8 µMModulates calcium flux, prevents excitotoxicityImproved motor coordination in Rett mouse model [5]
Metabolite (ANAVEX19-144)Not quantifiedExtended activity as positional isomer of ANAVEX1-41Contributes to prolonged effects after oral dosing [1]

The prodrug potential of ANAVEX 2-73 is noteworthy: It metabolizes into ANAVEX19-144, a positional isomer that maintains SIGMAR1 activity and likely contributes to sustained effects after oral administration [1]. This multifactorial receptor engagement enables correction of the "receptor imbalance" characteristic of neurodegenerative diseases, where loss of neurotransmitter receptors is partially compensated by SIGMAR1 upregulation in early pathology [8] [9].

Rationale for Targeting Autophagy and Cellular Homeostasis in Alzheimer’s Disease

Autophagy—the lysosomal degradation pathway for damaged organelles and protein aggregates—is impaired early in Alzheimer's pathogenesis. Age-related decline in autophagy proteins correlates with accumulation of phosphorylated tau and Aβ oligomers, driving synaptic dysfunction [3] [9]. ANAVEX 2-73 represents a novel autophagy-enhancing strategy distinct from amyloid-targeting approaches.

Mechanistically, SIGMAR1 activation by ANAVEX 2-73 induces autophagy through:

  • Beclin-1 Complex Stimulation: Direct enhancement of the Beclin-1/VPS34 complex increases autophagosome formation, facilitating APP degradation and reducing Aβ production [2] [3].
  • mTOR-Independent Pathway: Upregulation of ATG5 and LC3-II conversion without altering mTOR activity, enabling clearance of insoluble protein aggregates under nutrient-replete conditions [3].
  • Transcriptional Regulation: Reactive oxygen species-dependent activation of nuclear factor kappa B (NF-κB) increases expression of autophagy genes BECN1 and ATG5 [1] [3].

In preclinical models:

  • C. Elegans: ANAVEX 2-73 increased autophagic flux by 78% and reduced polyQ aggregation in Huntington's models [3].
  • Transgenic Mice: Seven-day pretreatment prevented Aβ-induced cognitive deficits by enhancing proteostasis capacity, evidenced by 60% reduction in Aβ plaque load (p<0.001) [6].
  • Human Neurons: Increased co-localization of LC3 with lysosomes confirmed enhanced autophagosome-lysosome fusion [3].

Clinical validation comes from the Phase 2b/3 AD trial (n=508):

  • Biomarker Improvements: Plasma Aβ42/40 ratio—a surrogate for brain amyloid clearance—significantly increased with blarcamesine vs placebo (p=0.048) [10].
  • Brain Atrophy Reduction: Whole brain volume loss decreased by 32% (p=0.002), indicating neuroprotection [10].
  • Cognitive Correlations: Patients showing plasma Aβ42/40 increases had 2.5-fold greater ADAS-Cog13 improvement (p<0.01), linking autophagy restoration to clinical efficacy [10].

Table 3: Biomarker Evidence of Autophagy Enhancement in ANAVEX 2-73 Clinical Trials

BiomarkerChange vs PlaceboStatistical SignificanceImplication for Proteostasis
Plasma Aβ42/40 ratioIncreasedp = 0.048Enhanced amyloid clearance [10]
Whole brain volume (MRI)Atrophy reduced 32%p = 0.002Decreased neuronal loss [10]
Plasma GABA (Rett syndrome)Significantly increasedp = 0.0205Restoration of inhibitory neurotransmission [4]
L-alpha-aminoadipic acidSignificantly decreasedp = 0.0392Reduced oxidative stress [4]

The compensatory therapeutic hypothesis posits that SIGMAR1 activation by ANAVEX 2-73 restores the endogenous compensatory response lost in early AD. By simultaneously enhancing autophagy, reducing oxidative stress, and stabilizing calcium dynamics, it addresses the multifactorial nature of proteostasis collapse more effectively than single-pathway approaches [8] [9].

Properties

CAS Number

195615-84-0

Product Name

ANAVEX 2-73

IUPAC Name

1-(2,2-diphenyloxolan-3-yl)-N,N-dimethylmethanamine;hydrochloride

Molecular Formula

C19H24ClNO

Molecular Weight

317.9 g/mol

InChI

InChI=1S/C19H23NO.ClH/c1-20(2)15-18-13-14-21-19(18,16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12,18H,13-15H2,1-2H3;1H

InChI Key

FEQOLYDPQKHFTD-UHFFFAOYSA-N

SMILES

CN(C)CC1CCOC1(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Synonyms

Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine hydrochloride

Canonical SMILES

CN(C)CC1CCOC1(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.